4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine)
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Overview
Description
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is a chemical compound known for its unique structure and properties It consists of two 3,6-diphenylpyridazine units connected by a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) typically involves the reaction of 1,4-phenylenediamine with 3,6-diphenylpyridazine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or pyridazine units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different properties.
Scientific Research Applications
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique electronic and catalytic properties due to the interaction between the metal center and the ligand. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): This compound has a similar structure but with terpyridine units instead of pyridazine units. It is also used as a ligand in coordination chemistry.
4,4’-(1,4-Phenylene)bis(2,2’-bipyridine): Another similar compound with bipyridine units, commonly used in the study of metal-ligand interactions.
Uniqueness
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is unique due to its specific combination of pyridazine units and phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific coordination environments or electronic properties are required.
Properties
CAS No. |
918447-48-0 |
---|---|
Molecular Formula |
C38H26N4 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
4-[4-(3,6-diphenylpyridazin-4-yl)phenyl]-3,6-diphenylpyridazine |
InChI |
InChI=1S/C38H26N4/c1-5-13-29(14-6-1)35-25-33(37(41-39-35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40-42-38(34)32-19-11-4-12-20-32/h1-26H |
InChI Key |
VGWBDEZYSCCJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)C4=CC(=NN=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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